![molecular formula C17H16ClNO2S B2790343 N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 848246-64-0](/img/structure/B2790343.png)
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide” is an organic compound that appears to contain an acetylphenyl group, a chlorophenyl group, and a propanamide group. The sulfanyl group indicates the presence of sulfur .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide. The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure would be determined by the connectivity of these groups. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in typical amide reactions, such as hydrolysis. The chlorophenyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it suitable for high-throughput screening. It has also been shown to be relatively non-toxic, making it suitable for in vivo studies. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide. One area of research is the development of more potent and selective HDAC inhibitors, which could have therapeutic applications in cancer and other diseases. Another area of research is the study of the effects of this compound on the immune system, and its potential as an immunomodulatory agent. Additionally, the development of more soluble forms of this compound could improve its utility in lab experiments. Overall, the study of this compound has the potential to yield important insights into the treatment of various diseases, and is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves the reaction of 4-chlorothiophenol with 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in vitro and in vivo, and has shown promising results in various disease models. It has been studied as a potential treatment for cancer, viral infections, and inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYIXUQHMKFLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

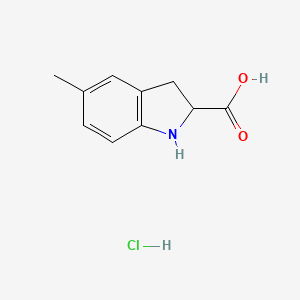
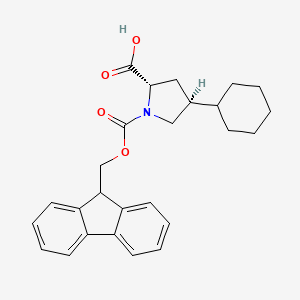
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2790262.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2790264.png)
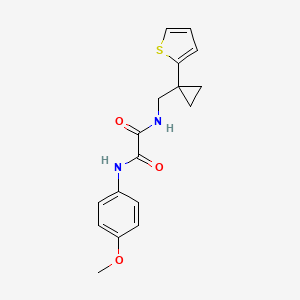
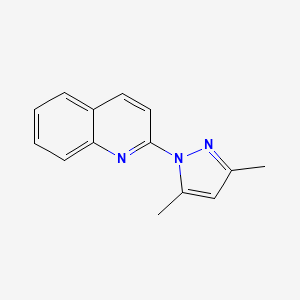
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
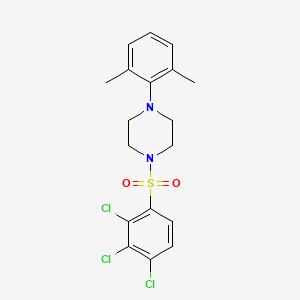
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)
![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)
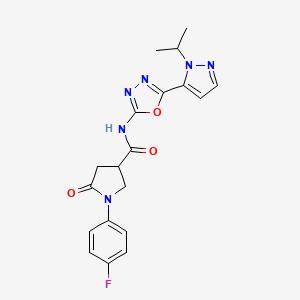
![4-(4-{[1-(2-Furoyl)piperidin-4-yl]methoxy}benzoyl)morpholine](/img/structure/B2790281.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)